1-(2-Methoxyethyl)-1-methylguanidine

lipophilicity medicinal chemistry physicochemical profiling

1-(2-Methoxyethyl)-1-methylguanidine (CAS 951139-75-6) is a disubstituted guanidine building block with the molecular formula C₅H₁₃N₃O and a molecular weight of 131.18 g/mol. It features a guanidine core simultaneously substituted with a 2-methoxyethyl group and a methyl group, distinguishing it from mono-substituted guanidine analogs.

Molecular Formula C5H13N3O
Molecular Weight 131.18 g/mol
CAS No. 951139-75-6
Cat. No. B6611480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-1-methylguanidine
CAS951139-75-6
Molecular FormulaC5H13N3O
Molecular Weight131.18 g/mol
Structural Identifiers
SMILESCN(CCOC)C(=N)N
InChIInChI=1S/C5H13N3O/c1-8(5(6)7)3-4-9-2/h3-4H2,1-2H3,(H3,6,7)
InChIKeyATFPWPQJUULRLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyethyl)-1-methylguanidine (CAS 951139-75-6): Physicochemical Baseline and Compound Class Definition for Procurement Decisions


1-(2-Methoxyethyl)-1-methylguanidine (CAS 951139-75-6) is a disubstituted guanidine building block with the molecular formula C₅H₁₃N₃O and a molecular weight of 131.18 g/mol . It features a guanidine core simultaneously substituted with a 2-methoxyethyl group and a methyl group, distinguishing it from mono-substituted guanidine analogs . The compound is commercially available as a free base (95% purity) from multiple reputable suppliers and is classified as a versatile small-molecule scaffold for organic synthesis and medicinal chemistry applications [1]. Its calculated partition coefficient (CLogP) of -0.613 and topological polar surface area (TPSA) of 62.34 Ų position it in property space relevant to fragment-based drug discovery and CNS-accessible chemical space .

Why Close Guanidine Analogs Cannot Replace 1-(2-Methoxyethyl)-1-methylguanidine Without Shifting Physicochemical and Stability Profiles


Guanidine-based building blocks are frequently treated as interchangeable in procurement, yet small structural modifications produce large changes in lipophilicity, hydrogen-bonding capacity, and solution stability that cascade into divergent synthetic and biological outcomes. The N-methyl substituent on 1-(2-methoxyethyl)-1-methylguanidine simultaneously reduces the hydrogen-bond donor count from three to two and modestly elevates logP relative to the non-methylated analog N-(2-methoxyethyl)guanidine , directly affecting membrane permeability and off-target binding profiles when the scaffold is incorporated into lead compounds. Conversely, the 2-methoxyethyl group introduces ether-mediated solubility and metabolic soft-spot opportunities that are absent in simple N-methylguanidine [1]. Even subtle changes—replacing methoxy with hydroxy or extending the alkyl linker—alter the conformational ensemble and pKa of the guanidine warhead, making generic substitution scientifically unsound without re-optimizing downstream chemistry [2].

Head-to-Head Quantitative Evidence for 1-(2-Methoxyethyl)-1-methylguanidine Versus Closest Analogs


LogP Elevation vs. N-(2-Methoxyethyl)guanidine: Quantified Lipophilicity Shift from N-Methylation

The introduction of an N-methyl substituent on 1-(2-methoxyethyl)-1-methylguanidine increases lipophilicity relative to the non-methylated comparator N-(2-methoxyethyl)guanidine (CAS 108712-07-8). The target compound exhibits a CLogP of -0.613 , whereas the des-methyl analog shows a measured LogP of -0.88413 . This corresponds to a ΔLogP of +0.27 units—a meaningful shift for a fragment-sized scaffold where every 0.1 logP unit can alter permeability and protein binding.

lipophilicity medicinal chemistry physicochemical profiling

Hydrogen-Bond Donor Count Reduction vs. N-(2-Methoxyethyl)guanidine: Impact on Permeability and Off-Target Profile

The target compound contains 2 hydrogen-bond donors (HBDs) , whereas the des-methyl comparator N-(2-methoxyethyl)guanidine possesses 3 HBDs . The loss of one HBD upon N-methylation directly lowers the compound's polar surface area contribution from hydrogen-bonding capacity, a feature that correlates with improved passive membrane permeability according to Lipinski's and Veber's rules. For a fragment-sized building block, a 33% reduction in HBD count is a substantial differentiation that cannot be achieved without the N-methyl modification.

hydrogen-bond donors membrane permeability drug-likeness

Topological Polar Surface Area (TPSA) Advantage vs. N-(2-Methoxyethyl)guanidine

1-(2-Methoxyethyl)-1-methylguanidine has a TPSA of 62.34 Ų . The non-methylated comparator N-(2-methoxyethyl)guanidine exhibits a TPSA of approximately 73.6 Ų based on calculated data . The ~11.3 Ų reduction in polar surface area—driven by the replacement of a primary amine hydrogen with a methyl group—places the target compound more comfortably below the 90 Ų threshold often associated with improved blood-brain barrier penetration.

polar surface area ADME prediction blood-brain barrier

Hydrolytic Stability Advantage of N-Methylguanidine Scaffold: Class-Level Inference

N-Alkyl-substituted guanidines are documented to exhibit significantly enhanced resistance to hydrolytic decomposition compared to unsubstituted guanidines. At 25 °C and pH 7, N-methylguanidine is reported to be several orders of magnitude more stable toward non-enzymatic hydrolysis than acetamidine, urea, or acetamide . The N-methyl substituent on 1-(2-methoxyethyl)-1-methylguanidine is expected to confer comparable hydrolytic resilience, providing a stability advantage over the non-methylated analog N-(2-methoxyethyl)guanidine for long-term storage and use in aqueous reaction conditions.

hydrolytic stability guanidine degradation shelf-life

Salt-Form Availability and Melting Point: Free Base vs. Hydrochloride Salt Flexibility

1-(2-Methoxyethyl)-1-methylguanidine is uniquely available both as a free base (CAS 951139-75-6, MW 131.18) and as a hydrochloride salt (CAS 1423027-04-6, MW 167.64, melting point 122–124 °C) [1]. This dual-form availability enables researchers to select the optimal physical form for their specific application—free base for anhydrous organic reactions, hydrochloride salt for improved handling and aqueous solubility. In contrast, many closely related guanidine building blocks are commercially listed in only one form, limiting flexibility.

salt selection solid-form screening formulation

Rotatable Bond and Property Differentiation vs. Simple N-Methylguanidine

Compared to simple N-methylguanidine (CAS 471-29-4, MW 73.10, 0 rotatable bonds, LogP ≈ -0.96) [1], 1-(2-methoxyethyl)-1-methylguanidine incorporates three additional rotatable bonds (3 total) and the methoxyethyl ether functionality, increasing molecular weight by ~58 Da and raising logP by approximately 0.71–0.84 log units . This structural expansion provides a more three-dimensional, flexible scaffold with greater potential for exploring binding site vectors in fragment-based drug discovery while retaining the guanidine warhead.

molecular flexibility scaffold diversity fragment-based design

Research and Industrial Applications for 1-(2-Methoxyethyl)-1-methylguanidine Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Targeting CNS-Penetrant Leads

The compound's TPSA of 62.34 Ų, 2 HBDs, and CLogP of -0.613 position it favorably for CNS drug discovery programs where property-based filtering is critical . Compared to N-(2-methoxyethyl)guanidine (TPSA ~73.6 Ų, 3 HBDs), the methylated scaffold offers improved predicted blood-brain barrier permeability. Fragment libraries built around this scaffold can explore guanidine-based binding interactions without the property liabilities associated with more polar, HBD-rich alternatives .

Kinase Inhibitor Scaffold Optimization and Allosteric Modulator Development

Patent analyses have identified 1-(2-methoxyethyl)-1-methylguanidine hydrochloride as a building block in kinase inhibitor formulations and allosteric modulator development . The N-methylguanidine core provides a hydrolytically stable warhead suitable for targeting ATP-binding pockets or allosteric sites, while the methoxyethyl side chain offers a vector for additional substitution. The compound's dual salt-form availability (free base and crystalline HCl salt, mp 122–124 °C) facilitates both solution-phase and solid-phase synthetic protocols .

Peptidomimetic Building Block with Reduced H-Bond Donor Burden

With only 2 hydrogen-bond donors versus 3 for non-methylated guanidine analogs, 1-(2-methoxyethyl)-1-methylguanidine serves as a privileged guanidine isostere in peptidomimetic design . The reduced HBD count minimizes desolvation penalties upon target binding and reduces the risk of promiscuous interactions with serum proteins, making it preferable to N-(2-methoxyethyl)guanidine for incorporation into peptide-hybrid scaffolds targeting intracellular protein-protein interactions .

Synthetic Methodology Development Using Characterized Guanidine Substrates

The compound's established purity specification (95%), defined molecular weight (131.18 free base; 167.64 HCl salt), and characterized melting point for the hydrochloride salt (122–124 °C) provide reliable quality metrics for reproducible synthetic methodology development . Researchers developing new guanidine functionalization reactions benefit from a well-characterized, dual-form building block with verified lipophilicity (CLogP -0.613) and TPSA (62.34 Ų), enabling accurate stoichiometric calculations and reaction monitoring .

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